molecular formula C10H20N2O4 B557151 Boc-Orn-OH CAS No. 21887-64-9

Boc-Orn-OH

Cat. No. B557151
CAS RN: 21887-64-9
M. Wt: 232.28 g/mol
InChI Key: AMPVNPYPOOQUJF-ZETCQYMHSA-N
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Description

Boc-Orn-OH, also known as N-tert-butoxycarbonyl-L-ornithine, is a compound with the molecular formula C10H20N2O4 . It is also known by other names such as Boc-L-ornithine and (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid .


Synthesis Analysis

The synthesis of Boc-Orn-OH involves the use of solid-phase peptide synthesis (SPPS), which is a popular method for the synthesis of peptides . The side chain of ornithine and lysine protected with N-Boc-group can efficiently be converted to the isocyanate which is then immobilized on Wang-type resin in almost quantitative yield .


Molecular Structure Analysis

The molecular weight of Boc-Orn-OH is 232.28 g/mol . The IUPAC name for Boc-Orn-OH is (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid . The InChIKey for Boc-Orn-OH is AMPVNPYPOOQUJF-ZETCQYMHSA-N .


Chemical Reactions Analysis

The Boc group in Boc-Orn-OH is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .


Physical And Chemical Properties Analysis

Boc-Orn-OH has a molecular weight of 232.28 g/mol . Its molecular formula is C10H20N2O4 . The compound has several synonyms, including Boc-L-ornithine and (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid .

Scientific Research Applications

  • Anticancer Research : Boc-Orn-OH, as part of a triphenyltin(IV) compound, has shown potential in cancer treatment. It inhibits the growth of various human tumor cell lines, such as hepatocarcinoma, mammary cancer, and colorectal carcinoma, through a pro-apoptotic mechanism. This effect is associated with the externalization of plasma membrane phosphatidylserine, chromatin condensation, mitochondrial dysfunction, and increased p53 levels (Girasolo et al., 2017).

  • Peptide Synthesis : Boc-Orn-OH has been used in cyclization studies of tetra- and pentapeptides corresponding to beta-casomorphins. The compound aids in studying the effects of different coupling reagents on yield and purity in peptide synthesis (Schmidt & Neubert, 2009).

  • Boron Neutron Capture Therapy (BNCT) : While not directly involving Boc-Orn-OH, BNCT research at The Ohio State University is relevant, as it involves boron-containing compounds and could potentially benefit from derivatives of ornithine, such as Boc-Orn-OH (Barth et al., 1989).

  • Neuroscience Research : Boc-Orn-OH is potentially relevant in Brain-on-Chip (BoC) biotechnology, an emerging field combining lab-on-chip and cell biology for neuroscience research. BoC couples in vitro three-dimensional brain-like systems with microfluidics, aiming to replicate organ-level physiological functions (Forró et al., 2021).

  • Conformational Studies in Peptides : Boc-Orn-OH has been used in the stereospecific synthesis of 3-amino-2-piperidineacetic acid derivatives for peptide synthesis, exploring conformational constraints in peptides (Gomez-Monterrey et al., 1993).

  • Cancer Treatment Research : Boc-Orn-OH, as part of new betulin ester derivatives, was investigated for its specific anticancer role in human epidermoid carcinoma cells. These derivatives showed enhanced antitumor activity and specific toxicity against epidermoid carcinoma cells (Drąg-Zalesińska et al., 2015).

  • Inducing Beta-Sheet Folding in Peptides : A study introduced Orn(i-PrCO-Hao), an amino acid derivative of ornithine, to induce beta-sheet folding in peptides. This is relevant for understanding the role of ornithine derivatives, like Boc-Orn-OH, in peptide structure and function (Nowick et al., 2002).

  • Biosensors-on-Chip (BoC) Technology : Though not directly related to Boc-Orn-OH, the development of biosensors-on-chip (BoC) technology for diagnostic applications in cancer, infectious diseases, and neurodegenerative disorders highlights the broader context of 'BoC' in scientific research (Chircov et al., 2020).

  • Polymer Science : Boc-Orn-OH's potential application in polymer science is shown in a study where polyesters containing protected ornithine side chains were synthesized, demonstrating rapid degradation through intramolecular cyclization (Lux et al., 2013).

Future Directions

The future directions of Boc-Orn-OH are likely to be influenced by advances in Fmoc solid-phase peptide synthesis (SPPS), which is the method of choice for peptide synthesis . The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology .

properties

IUPAC Name

(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(8(13)14)5-4-6-11/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPVNPYPOOQUJF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427026
Record name Boc-Orn-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Orn-OH

CAS RN

21887-64-9
Record name Boc-Orn-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-Orn-OH
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
MA Girasolo, L Tesoriere, G Casella, A Attanzio… - Inorganica Chimica …, 2017 - Elsevier
… from the free Boc-Orn-OH were detected, and that the C 10 residue found in the analysis of Ph 3 Sn(Boc-Orn-O) was not observed during the analysis of the free Boc-Orn-OH in similar …
Number of citations: 16 www.sciencedirect.com
A Kuttan, S Nowshudin, MNA Rao - Tetrahedron letters, 2004 - Elsevier
Reaction of N-Boc amino acids with ceric ammonium nitrate in an alcohol as the solvent at room temperature resulted in the esterification of N-Boc amino acids with Boc group retention. …
Number of citations: 36 www.sciencedirect.com
J Hlaváček, J Pícha, V Vaněk, J Jiráček, J Slaninová… - Amino acids, 2010 - Springer
… H–N δ –Z–Orn–OH was purchased from NovaBiochem, Switzerland and N α –Fmoc–N δ –Boc–Orn–OH, Wang resin (substitution 1.1 mmol/g) and triphosgene from Iris Comp, Germany…
Number of citations: 9 link.springer.com
T Okamura, K Tsubouchi, A Okada, K Onitsuka - Polymer Journal, 2022 - nature.com
… When Boc-Orn-OH (Boc = t-butoxycarbonyl) was used as the starting material, the first reaction with Ar 3 CCOCl successfully afforded Boc-Orn(COCAr 3 )-OH. Along with some failed …
Number of citations: 1 www.nature.com
G Gerile, T Ganbold, Y Li, H Baigude - Journal of Materials Chemistry …, 2017 - pubs.rsc.org
Intracellular delivery of genetic material is a potentially powerful therapeutic approach for the treatment of genetic diseases. However, the scarcity of biocompatible delivery systems is a …
Number of citations: 6 pubs.rsc.org
B Kayser, J Altman, W Beck - Chemistry–A European Journal, 1999 - Wiley Online Library
The palladium‐mediated coupling of p‐ethynylphenylalanine (p‐epa) with hexabromobenzene afforded the benzene‐bridged hexaalkynyl α‐amino acid 1 in high yield. Deprotection of …
N Masurier, F Soualmia, P Sanchez… - European Journal of …, 2019 - Wiley Online Library
… Fmoc-ornithine derivative was prepared by protection of the commercially available Boc-Orn-OH with Fmoc-O-succinimide in a mixture of THF and water. Boc-Orn(Fmoc)OH derivative …
H Xiao, A Altangerel, G Gerile, Y Wu… - ACS applied materials …, 2016 - ACS Publications
RNA interference (RNAi) is a highly efficient approach for gene silencing. Regulation of gene expression at post-transcriptional level provides great potential for curing diseases caused …
Number of citations: 20 pubs.acs.org
S Monroc, L Feliu, J Serra, M Planas, E Bardají - Synlett, 2006 - thieme-connect.com
The synthesis of Boc-Lys (TCP)-OH, Boc-d-Lys (TCP)-OH and Boc-Orn (TCP)-OH, and their application to the solid-phase synthesis of cyclic peptides and cyclic peptide-arene hybrids …
Number of citations: 4 www.thieme-connect.com
N Masurier, F Soualmia, P Sanchez, V Lefort, M Roué… - hal.science
… Fmoc-ornithine derivative was prepared by protection of the commercially available Boc-Orn-OH with Fmoc-O-succinimide in a mixture of THF and water. Boc-Orn(Fmoc)OH derivative …
Number of citations: 0 hal.science

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